Citrulline malate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Increased Nitric Oxide Production

One proposed mechanism is through the conversion of L-citrulline to L-arginine in the kidneys. L-arginine is a precursor to nitric oxide (NO), a vasodilator that relaxes blood vessels, potentially improving blood flow to working muscles during exercise []. This could enhance oxygen and nutrient delivery, leading to improved exercise performance and reduced fatigue [].

Improved Muscle Energy Metabolism

Malate, the other component of CM, plays a role in the Krebs cycle, a key pathway for cellular energy production. Some studies suggest that malate might contribute to increased ATP (adenosine triphosphate) production, the primary source of cellular energy, during exercise []. This could potentially delay fatigue and improve exercise endurance [].

Ammonia Homeostasis

Exercise can lead to ammonia buildup, a byproduct of muscle metabolism that can contribute to fatigue. Citrulline is involved in the urea cycle, which helps remove ammonia from the body. Studies suggest that CM supplementation might improve ammonia clearance, potentially reducing fatigue and improving exercise performance [].

Important to Note:

- Research on CM's effectiveness for exercise performance is ongoing, and results are mixed. Some studies have shown benefits for resistance training and high-intensity exercise, while others haven't [, ]. Factors like dosage, exercise type, and individual variability may influence its effectiveness.

- More research is needed to fully understand the mechanisms by which CM might influence exercise performance and to determine optimal dosing strategies.

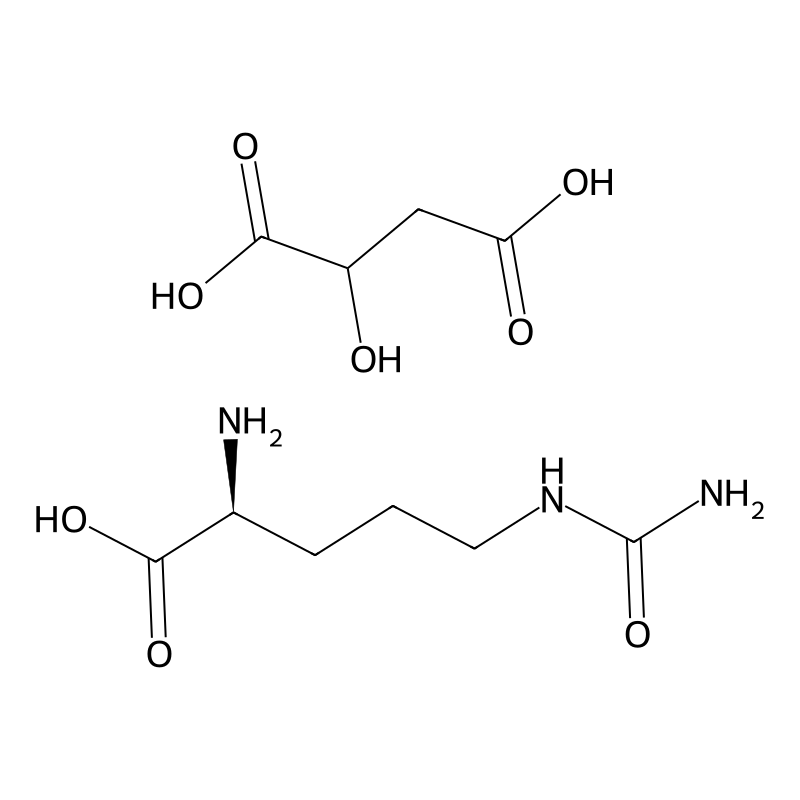

Citrulline malate is a compound formed from the amino acid citrulline and malic acid. It is recognized for its role in enhancing exercise performance and recovery. Citrulline, an α-amino acid, was first isolated from watermelon and is involved in the urea cycle, which detoxifies ammonia in mammals by converting it into urea. The combination of citrulline and malic acid results in citrulline malate, which exhibits unique properties beneficial for metabolic processes and athletic performance.

Citrulline malate is synthesized through an acid-base reaction between citrulline and malic acid. This reaction does not form a covalent bond but rather creates an ionic interaction where citrulline carries a positive charge and malic acid carries a negative charge. The stoichiometry often observed is a 2:1 ratio of citrulline to malic acid, indicating that each molecule of malic acid can interact with two molecules of citrulline .

The chemical formula for citrulline malate is , with a molecular weight of approximately 309.275 g/mol .

Citrulline malate has several biological activities:

- Nitric Oxide Production: It enhances nitric oxide synthesis, leading to improved blood flow and oxygen delivery to muscles during exercise .

- Ammonia Clearance: The compound aids in the detoxification of ammonia, which accumulates during intense physical activity, thereby reducing fatigue .

- Energy Production: Malate plays a crucial role in the tricarboxylic acid cycle, promoting ATP production and energy metabolism .

Studies have shown that citrulline malate supplementation can improve exercise performance, reduce muscle soreness, and enhance recovery post-exercise .

Citrulline malate can be synthesized through various methods:

- Direct Mixing: Combining citrulline with malic acid under controlled conditions can yield citrulline malate. This method requires specific pH levels to facilitate the ionic bonding process .

- Chemical Synthesis: More sophisticated methods involve organic synthesis techniques that ensure the formation of stable citrulline malate compounds.

- Biotechnological Approaches: Utilizing microbial fermentation processes to produce both components can also lead to the formation of citrulline malate.

Research indicates that citrulline malate interacts positively with other compounds:

- Arginine: Citrulline serves as a precursor to arginine, enhancing its availability in the body, which is crucial for nitric oxide production .

- Malic Acid: The combination enhances energy production more effectively than either component alone due to their synergistic effects on metabolism .

Studies have also explored its interactions with other supplements like beetroot juice, which is known for its nitric oxide-enhancing properties.

Several compounds share similarities with citrulline malate, but each has unique characteristics:

| Compound | Composition | Unique Features |

|---|---|---|

| Arginine | Amino Acid | Direct precursor to nitric oxide; involved in protein synthesis. |

| Ornithine | Amino Acid | Intermediate in the urea cycle; promotes growth hormone release. |

| Malic Acid | Dicarboxylic Acid | Involved in energy production within the tricarboxylic acid cycle. |

| Beta-Alanine | Amino Acid | Enhances muscle endurance by buffering lactic acid. |

Citrulline malate stands out due to its dual role in both enhancing nitric oxide production and supporting energy metabolism through the presence of malic acid, making it particularly effective for athletic performance.

Molecular Composition and Stoichiometric Ratios

Citrulline malate is a salt formed by the combination of L-citrulline (an α-amino acid) and DL-malate (a dicarboxylic acid) in a 2:1 molar ratio. This stoichiometry ensures optimal bioavailability and functional synergy between the two components.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₀H₁₉N₃O₈ | |

| Molecular Weight | 309.27 g/mol | |

| CAS Number | 70796-17-7 (1:1) / 54940-97-5 (2:1) | |

| IUPAC Name | (2S)-2-amino-5-(carbamoylamino)pentanoic acid; 2-hydroxybutanedioic acid | |

| SMILES Notation | OC(CC(O)=O)C(O)=O.NC@@HC(O)=O |

The compound’s structure comprises:

- L-citrulline: A chiral amino acid with a ureido side chain (C₆H₁₃N₃O₃).

- DL-malate: A racemic mixture of L- and D-malic acid (C₄H₆O₅), where only the L-form exists naturally.

Crystallographic Characterization

Citrulline malate’s crystalline structure remains understudied, but related compounds provide insights:

- L-Citrulline: Exhibits a (2S)-configuration with a planar ureido group and chiral center at the α-carbon.

- DL-Malate: Forms zwitterionic interactions in the solid state, stabilized by hydrogen bonding between carboxyl and hydroxyl groups.

- Salt Formation: The 2:1 ratio suggests two L-citrulline molecules coordinate with one DL-malate via electrostatic interactions, though exact crystallographic data are lacking.

Isomeric Forms and Stereochemical Considerations

The stereochemistry of citrulline malate is critical:

The development of citrulline malate synthesis has evolved significantly since the early 20th century, with multiple synthetic approaches emerging from both academic research and industrial applications. The historical progression demonstrates a clear shift from natural extraction methods to sophisticated biotechnological processes.

The foundational work in citrulline chemistry began in 1914 when Japanese researchers Yatarō Koga and Ryō Ōtake first isolated citrulline from watermelon, marking the initial step in understanding this amino acid's chemical properties [1] [2]. This discovery was further codified by Mitsunori Wada of Tokyo Imperial University in 1930, who provided comprehensive characterization of the compound [1] [2]. These early studies established citrulline as a non-proteinogenic amino acid with the molecular formula H₂NC(O)NH(CH₂)₃CH(NH₂)CO₂H [1].

The transition from natural extraction to synthetic production began in the 1960s with the first reported fermentative production of citrulline [3]. This development represented a critical milestone in establishing biotechnological approaches for amino acid synthesis. The fermentation-based methodology demonstrated the feasibility of microbial production systems, laying the groundwork for subsequent industrial applications.

Modern synthetic routes have been revolutionized through metabolic engineering approaches. In 2014, researchers successfully engineered Corynebacterium glutamicum for overproduction of citrulline as the major product without arginine co-production [4]. This achievement involved sophisticated genetic modifications including deletion of the arginine repressor gene and argininosuccinate synthetase gene, coupled with overexpression of feedback-resistant enzymes. The engineered strain achieved citrulline accumulation of 44.1 millimolar from glucose minimal medium with a yield of 0.38 grams per gram glucose [4] [5].

Enzymatic conversion methods have also emerged as a significant synthetic route. The development of arginine deiminase-based conversion processes has enabled high-efficiency production, with some systems achieving citrulline concentrations exceeding 82 grams per liter [6]. These enzymatic approaches utilize the irreversible hydrolysis of the imino group of arginine to produce citrulline and ammonia, offering advantages in terms of substrate specificity and reaction control [7].

The most recent developments in synthetic route optimization have focused on systematic metabolic engineering approaches. Research published in 2022 demonstrated the optimization of citrulline operon in Corynebacterium glutamicum, achieving citrulline production of 26.7 grams per liter with a yield of 0.18 grams per gram glucose in fed-batch fermentation [8]. These advances represent the current state-of-the-art in microbial citrulline production.

| Year | Development | Method/Source | Reference |

|---|---|---|---|

| 1914 | First isolation from watermelon by Koga and Ohtake | Natural extraction | [1] |

| 1930 | Further codification by Mitsunori Wada | Characterization study | [1] |

| 1964 | First fermentative production reported | Fermentation | [3] |

| 2014 | Metabolically engineered C. glutamicum production | Genetic engineering | [4] |

| 2015 | Enzymatic production using arginine deiminase | Enzymatic conversion | [6] |

| 2022 | Optimized L-citrulline operon in C. glutamicum | Metabolic engineering | [8] |

Industrial-Scale Production Optimization

Industrial-scale production of citrulline malate requires comprehensive optimization strategies that address multiple aspects of the manufacturing process, including microbial strain selection, fermentation conditions, and downstream processing. The optimization approaches have evolved from traditional one-factor-at-a-time methods to sophisticated statistical designs that enable simultaneous optimization of multiple variables.

Microbial strain selection represents a critical factor in industrial production optimization. Corynebacterium glutamicum has emerged as the preferred bacterial chassis for large-scale citrulline production due to its robust growth characteristics, high amino acid production capacity, and well-established genetic engineering protocols [9]. The organism demonstrates excellent performance under industrial fermentation conditions, with optimal growth occurring at 28-37°C and pH 6.5-7.5 [7] [8]. Industrial strains have been engineered to eliminate feedback inhibition through targeted gene deletions and overexpression of rate-limiting enzymes.

Fermentation optimization strategies have incorporated advanced statistical methodologies to maximize production efficiency. The Plackett-Burman design has been extensively utilized for initial screening of critical factors, while Box-Behnken response surface methodology has proven effective for fine-tuning optimal conditions [7]. Research has identified temperature, substrate concentration, pH, incubation time, and nitrogen source composition as the most significant factors influencing citrulline production. Optimal fermentation conditions typically involve temperatures of 28-35°C, pH maintenance at 7.0-7.5, and controlled oxygen supply to maintain aerobic conditions [7] [8].

Fed-batch fermentation strategies have demonstrated superior performance compared to batch processes for industrial-scale production. These approaches prevent substrate inhibition while extending the production phase, resulting in higher final titers and improved overall productivity [7]. The implementation of fed-batch protocols has enabled citrulline concentrations exceeding 26 grams per liter with glucose yields approaching 0.18 grams citrulline per gram glucose [8].

Process monitoring and control systems have been integrated into industrial production platforms to ensure consistent quality and yield. Real-time monitoring of dissolved oxygen, pH, temperature, and substrate concentration enables precise control of fermentation parameters [10]. Advanced process analytical technologies, including focused beam reflectance measurement and in-situ spectroscopy, provide continuous monitoring of crystal formation and product quality during downstream processing [11].

Scale-up considerations for industrial production involve careful attention to mass transfer limitations, heat transfer efficiency, and mixing characteristics. Industrial fermenters typically operate at volumes ranging from 10,000 to 100,000 liters, requiring sophisticated engineering solutions to maintain uniform conditions throughout the vessel [10]. Computational fluid dynamics modeling has been employed to optimize impeller design and placement, ensuring adequate mixing while minimizing energy consumption.

Downstream processing optimization focuses on efficient recovery and purification of citrulline malate from fermentation broth. The process typically involves cell separation, concentration, and crystallization steps. Membrane filtration technologies have been integrated to achieve efficient cell removal while maintaining product stability [12]. Concentration is typically achieved through vacuum evaporation at controlled temperatures to prevent thermal degradation of the product.

| Method | Yield (g/L) | Production Time | Advantages | Limitations |

|---|---|---|---|---|

| Chemical synthesis | Not specified | Hours | Fast, controlled | Chemical waste |

| Natural extraction | Low | Variable | Natural product | Low yield |

| Fermentation (C. glutamicum) | 44.1 mM (7.7 g/L) | 24-48 hours | High yield, scalable | Requires genetic modification |

| Enzymatic conversion | 82.1 | 24-72 hours | High conversion rate | Substrate cost |

| Fermentation (B. subtilis) | 0.63 mg/L | 48-96 hours | Probiotic potential | Low yield |

Solvent Selection and Crystallization Techniques

Solvent selection and crystallization optimization represent critical aspects of citrulline malate production that directly impact product quality, yield, and purity. The crystallization process requires careful consideration of solvent properties, including polarity, hydrogen bonding capacity, and miscibility with the reaction medium.

Ethanol has emerged as the preferred crystallization solvent for citrulline malate synthesis due to its optimal balance of solubility properties and crystal formation characteristics [13]. The use of 95% ethanol as an antisolvent enables controlled precipitation of high-quality crystals with yields typically exceeding 81% [13]. The crystallization process involves slow addition of ethanol to the concentrated reaction solution while maintaining controlled temperature conditions. The optimal protocol involves dropwise addition of approximately 180 milliliters of ethanol over a two-hour period, followed by cooling to 5-10°C for complete crystallization [13].

Methanol represents an alternative solvent system that produces comparable results to ethanol-based crystallization [13]. Anhydrous methanol has been successfully employed for citrulline malate crystallization, achieving yields of approximately 80% with good crystal quality [13]. The methanol-based process requires similar controlled addition protocols, with approximately 90 milliliters of anhydrous methanol added over a two-hour period. The resulting crystals exhibit white flaky morphology with high purity characteristics.

Isobutanol has demonstrated superior performance in terms of crystallization yield, achieving 82.8% recovery with excellent crystal quality [13]. The higher boiling point of isobutanol compared to ethanol and methanol provides advantages in terms of process control and solvent recovery. The crystallization protocol involves addition of approximately 100 milliliters of isobutanol over a two-hour period, followed by cooling and filtration steps [13].

Temperature control during crystallization plays a crucial role in determining crystal size, morphology, and purity. The optimal crystallization temperature range has been established at 5-10°C, which promotes formation of large, well-formed crystals while minimizing impurity incorporation [13]. Higher temperatures tend to produce smaller crystals with increased surface area, which may lead to higher impurity levels. Lower temperatures below 5°C can result in rapid nucleation and formation of very small crystals that are difficult to filter and wash.

Supersaturation control represents another critical parameter in crystallization optimization. The degree of supersaturation directly influences nucleation rate and crystal growth kinetics [14]. Controlled supersaturation is achieved through precise temperature control and gradual antisolvent addition. Rapid supersaturation can lead to uncontrolled nucleation and formation of numerous small crystals, while insufficient supersaturation may result in incomplete precipitation and low yields.

Crystal habit modification has been investigated to optimize downstream processing characteristics. Research has demonstrated that organic solvents containing good hydrogen bond acceptor atoms, particularly oxygen-containing solvents, can significantly influence crystal morphology [15]. The modification of crystal habit through solvent selection can improve filtration properties, reduce specific surface area, and enhance product handling characteristics.

Antisolvent crystallization techniques have been extensively studied for amino acid systems [16]. The technique involves controlled addition of a solvent in which the target compound has low solubility to a solution containing the dissolved product. Ethanol and methanol are particularly effective antisolvents for amino acid crystallization due to their ability to reduce solubility while maintaining reasonable miscibility with aqueous systems [17].

The crystallization process parameters significantly impact the final product characteristics. Slow antisolvent addition rates generally produce larger crystals with better filterability compared to rapid addition protocols [16]. The optimal addition rate has been established at approximately 90-100 milliliters per hour for laboratory-scale processes, with proportional scaling for industrial applications.

| Parameter | Optimal Range | Reference Conditions |

|---|---|---|

| L-citrulline concentration | 20-30% solution | 25% L-citrulline solution |

| Malic acid ratio | 1:1 to 2:1 molar ratio | 2:1 citrulline:malate |

| Reaction temperature | 50-80°C | 55°C water bath |

| Reaction time | 10 minutes | 10 min reaction |

| pH conditions | Neutral to slightly acidic | pH 7.0-7.5 |

| Solvent system | Ethanol/Methanol/Isobutanol | 95% ethanol as antisolvent |

| Crystallization temperature | 5-10°C | 5-10°C crystallization |

| Solvent | Crystal Size | Yield (%) | Crystallization Time | Crystal Quality |

|---|---|---|---|---|

| Ethanol (95%) | Large flaky crystals | 81.4 | 2 hours + 30 min cooling | High purity, white flaky |

| Methanol (anhydrous) | Medium crystals | 80.4 | 2 hours + 30 min cooling | High purity, white flaky |

| Isobutanol | Large crystals | 82.8 | 2 hours + 30 min cooling | High purity, white flaky |

| Water-ethanol mixture | Variable | 75-85 | Variable | Good |

| Acetone | Small crystals | 70-80 | 1-3 hours | Fair |

| Isopropanol | Medium crystals | 75-85 | 2-4 hours | Good |

Purity

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 2 of 3 companies. For more detailed information, please visit ECHA C&L website;

Of the 1 notification(s) provided by 1 of 3 companies with hazard statement code(s):;

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Wikipedia

Dates

2: Gonzalez AM, Spitz RW, Ghigiarelli JJ, Sell KM, Mangine GT. Acute effect of citrulline malate supplementation on upper-body resistance exercise performance in recreationally resistance-trained men. J Strength Cond Res. 2017 Nov 27. doi: 10.1519/JSC.0000000000002373. [Epub ahead of print] PubMed PMID: 29210953.

3: Tinsley GM, Hamm MA, Hurtado AK, Cross AG, Pineda JG, Martin AY, Uribe VA, Palmer TB. Effects of two pre-workout supplements on concentric and eccentric force production during lower body resistance exercise in males and females: a counterbalanced, double-blind, placebo-controlled trial. J Int Soc Sports Nutr. 2017 Nov 28;14:46. doi: 10.1186/s12970-017-0203-x. eCollection 2017. PubMed PMID: 29209154; PubMed Central PMCID: PMC5704438.

4: Farney TM, Bliss MV, Hearon CM, Salazar DA. The Effect of Citrulline Malate Supplementation On Muscle Fatigue Among Healthy Participants. J Strength Cond Res. 2017 Nov 22. doi: 10.1519/JSC.0000000000002356. [Epub ahead of print] PubMed PMID: 29176388.

5: Weihrauch M, Handschin C. Pharmacological targeting of exercise adaptations in skeletal muscle: Benefits and pitfalls. Biochem Pharmacol. 2018 Jan;147:211-220. doi: 10.1016/j.bcp.2017.10.006. Epub 2017 Oct 20. Review. PubMed PMID: 29061342; PubMed Central PMCID: PMC5850978.

6: da Silva DK, Jacinto JL, de Andrade WB, Roveratti MC, Estoche JM, Balvedi MCW, de Oliveira DB, da Silva RA, Aguiar AF. Citrulline Malate Does Not Improve Muscle Recovery after Resistance Exercise in Untrained Young Adult Men. Nutrients. 2017 Oct 18;9(10). pii: E1132. doi: 10.3390/nu9101132. PubMed PMID: 29057836; PubMed Central PMCID: PMC5691748.

7: Kiyici F, Eroğlu H, Kishali NF, Burmaoglu G. The Effect of Citrulline/Malate on Blood Lactate Levels in Intensive Exercise. Biochem Genet. 2017 Dec;55(5-6):387-394. doi: 10.1007/s10528-017-9807-8. Epub 2017 Jun 29. PubMed PMID: 28664349.

8: Glenn JM, Gray M, Jensen A, Stone MS, Vincenzo JL. Acute citrulline-malate supplementation improves maximal strength and anaerobic power in female, masters athletes tennis players. Eur J Sport Sci. 2016 Nov;16(8):1095-103. doi: 10.1080/17461391.2016.1158321. Epub 2016 Mar 28. PubMed PMID: 27017895.

9: Cunniffe B, Papageorgiou M, OʼBrien B, Davies NA, Grimble GK, Cardinale M. Acute Citrulline-Malate Supplementation and High-Intensity Cycling Performance. J Strength Cond Res. 2016 Sep;30(9):2638-47. doi: 10.1519/JSC.0000000000001338. PubMed PMID: 26808848.

10: Glenn JM, Gray M, Wethington LN, Stone MS, Stewart RW Jr, Moyen NE. Acute citrulline malate supplementation improves upper- and lower-body submaximal weightlifting exercise performance in resistance-trained females. Eur J Nutr. 2017 Mar;56(2):775-784. doi: 10.1007/s00394-015-1124-6. Epub 2015 Dec 11. PubMed PMID: 26658899.

11: Wax B, Kavazis AN, Luckett W. Effects of Supplemental Citrulline-Malate Ingestion on Blood Lactate, Cardiovascular Dynamics, and Resistance Exercise Performance in Trained Males. J Diet Suppl. 2016;13(3):269-82. doi: 10.3109/19390211.2015.1008615. Epub 2015 Feb 12. PubMed PMID: 25674699.

12: Martone AM, Lattanzio F, Abbatecola AM, Carpia DL, Tosato M, Marzetti E, Calvani R, Onder G, Landi F. Treating sarcopenia in older and oldest old. Curr Pharm Des. 2015;21(13):1715-22. Review. PubMed PMID: 25633117.

13: Wax B, Kavazis AN, Weldon K, Sperlak J. Effects of supplemental citrulline malate ingestion during repeated bouts of lower-body exercise in advanced weightlifters. J Strength Cond Res. 2015 Mar;29(3):786-92. doi: 10.1519/JSC.0000000000000670. PubMed PMID: 25226311.

14: Sharif Kashani B, Tahmaseb Pour P, Malekmohammad M, Behzadnia N, Sheybani-Afshar F, Fakhri M, Chaibakhsh S, Naghashzadeh F, Aidenlou S. Oral l-citrulline malate in patients with idiopathic pulmonary arterial hypertension and Eisenmenger Syndrome: a clinical trial. J Cardiol. 2014 Sep;64(3):231-5. doi: 10.1016/j.jjcc.2014.01.003. Epub 2014 Feb 10. PubMed PMID: 24525046.

15: Barillaro C, Liperoti R, Martone AM, Onder G, Landi F. The new metabolic treatments for sarcopenia. Aging Clin Exp Res. 2013 May;25(2):119-27. doi: 10.1007/s40520-013-0030-0. Epub 2013 Apr 4. Review. PubMed PMID: 23739896.

16: Sureda A, Pons A. Arginine and citrulline supplementation in sports and exercise: ergogenic nutrients? Med Sport Sci. 2012;59:18-28. doi: 10.1159/000341937. Epub 2012 Oct 15. Review. PubMed PMID: 23075551.

17: Giannesini B, Le Fur Y, Cozzone PJ, Verleye M, Le Guern ME, Bendahan D. Citrulline malate supplementation increases muscle efficiency in rat skeletal muscle. Eur J Pharmacol. 2011 Sep 30;667(1-3):100-4. doi: 10.1016/j.ejphar.2011.05.068. Epub 2011 Jun 6. PubMed PMID: 21664351.

18: Orozco-Gutiérrez JJ, Castillo-Martínez L, Orea-Tejeda A, Vázquez-Díaz O, Valdespino-Trejo A, Narváez-David R, Keirns-Davis C, Carrasco-Ortiz O, Navarro-Navarro A, Sánchez-Santillán R. Effect of L-arginine or L-citrulline oral supplementation on blood pressure and right ventricular function in heart failure patients with preserved ejection fraction. Cardiol J. 2010;17(6):612-8. PubMed PMID: 21154265.

19: Sureda A, Córdova A, Ferrer MD, Pérez G, Tur JA, Pons A. L-citrulline-malate influence over branched chain amino acid utilization during exercise. Eur J Appl Physiol. 2010 Sep;110(2):341-51. doi: 10.1007/s00421-010-1509-4. Epub 2010 May 25. PubMed PMID: 20499249.

20: Pérez-Guisado J, Jakeman PM. Citrulline malate enhances athletic anaerobic performance and relieves muscle soreness. J Strength Cond Res. 2010 May;24(5):1215-22. doi: 10.1519/JSC.0b013e3181cb28e0. PubMed PMID: 20386132.